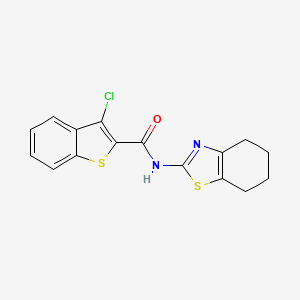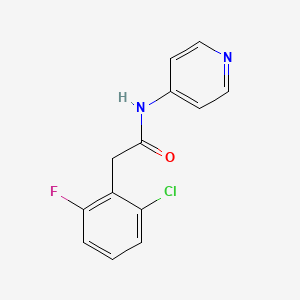
N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-phenoxyacetamide, also known as FMA-1, is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-phenoxyacetamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation. This compound has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been found to have anti-inflammatory properties. This compound has also been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-phenoxyacetamide in lab experiments is that it has been shown to have anti-cancer properties and has been found to inhibit the growth of cancer cells in vitro. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its use in lab experiments.
Future Directions
There are many future directions for research involving N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-phenoxyacetamide. One direction is to further investigate the mechanism of action of this compound and to optimize its use in lab experiments. Another direction is to investigate the potential use of this compound in the treatment of other diseases besides cancer and inflammation. Additionally, future research could focus on developing new synthetic methods for this compound that are more efficient and cost-effective.
Synthesis Methods
N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-phenoxyacetamide can be synthesized using a variety of methods, including the reaction of 4-hydroxyphenylacetic acid with 2-furylmethyl bromide followed by reaction with phenoxyacetic acid. Another method involves the reaction of 4-hydroxyphenylacetic acid with 2-furylmethyl chloride followed by reaction with phenoxyacetic acid. Both methods result in the formation of this compound as a white crystalline solid.
Scientific Research Applications
N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-phenoxyacetamide has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential use in the treatment of inflammatory diseases and has been found to have anti-inflammatory properties.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c21-16-10-8-15(9-11-16)20(13-18-7-4-12-23-18)19(22)14-24-17-5-2-1-3-6-17/h1-12,21H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKSYUMPHISMKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CO2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5784299.png)
![O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5784307.png)
![3,5-dichloro-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5784309.png)
![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5784319.png)




![N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5784350.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5784378.png)
![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methoxyphenyl)propanamide](/img/structure/B5784394.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B5784397.png)

